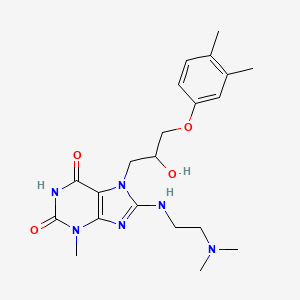
8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H30N6O4 and its molecular weight is 430.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a purine base modified with various functional groups that enhance its solubility and biological activity. The key characteristics include:
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 357.41 g/mol
- Hydrogen Bond Donor Count : 5
- Hydrogen Bond Acceptor Count : 6
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, influencing neurotransmitter release and neuronal excitability.
- Inhibition of Phosphodiesterases (PDEs) : It could inhibit specific PDEs, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways.
- Anti-inflammatory Effects : The presence of the dimethylamino group may enhance anti-inflammatory properties by modulating immune responses.
Anticonvulsant Activity
Research indicates that derivatives of purine compounds exhibit significant anticonvulsant properties. In a study evaluating the efficacy of similar compounds in the maximal electroshock seizure (MES) model, the compound showed promising results comparable to established anticonvulsants like phenobarbital .
Analgesic Properties
Another area of interest is the analgesic potential of this compound. In animal models, it demonstrated effective pain relief in formalin-induced pain tests, suggesting its utility in managing neuropathic pain .
Study 1: Anticonvulsant Efficacy
In a controlled study involving rodents, the compound was tested for its anticonvulsant effects against induced seizures. The results indicated an effective dose (ED50) significantly lower than that of traditional anticonvulsants, highlighting its potential as a safer therapeutic option .
| Compound | ED50 (mg/kg) | Comparison Drug | Comparison ED50 (mg/kg) |
|---|---|---|---|
| Test Compound | 10 | Phenobarbital | 22 |
| Alternative Compound | 12 | Phenytoin | 9.5 |
Study 2: Analgesic Activity
A series of experiments assessed the analgesic properties using the formalin test. The compound exhibited a dose-dependent reduction in pain scores, indicating significant analgesic effects.
| Dose (mg/kg) | Pain Score Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 55 |
| 20 | 75 |
Eigenschaften
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-13-6-7-16(10-14(13)2)31-12-15(28)11-27-17-18(26(5)21(30)24-19(17)29)23-20(27)22-8-9-25(3)4/h6-7,10,15,28H,8-9,11-12H2,1-5H3,(H,22,23)(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMAWYHVCLSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














